molecular formula C15H17N3O7S B2686492 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034259-10-2

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2686492
CAS No.: 2034259-10-2
M. Wt: 383.38
InChI Key: LZLPFLFEYVCFHL-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including furan rings, a hydroxyethyl group, a methylsulfonyl group, and an oxoimidazolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of furan-2-carbaldehyde and furan-3-carbaldehyde with an appropriate reagent to form a hydroxyethyl intermediate. This step often requires a base catalyst and controlled temperature conditions.

    Imidazolidine Ring Formation: The hydroxyethyl intermediate is then reacted with a suitable amine and carbonyl source to form the imidazolidine ring. This step may involve cyclization under acidic or basic conditions.

    Methylsulfonyl Group Introduction:

    Final Coupling Reaction: The final step involves coupling the imidazolidine intermediate with the hydroxyethyl intermediate to form the target compound. This step may require a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan rings in the compound can undergo oxidation reactions, leading to the formation of furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the imidazolidine ring can be reduced to form hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Hydroxyl derivatives of the imidazolidine ring.

    Substitution: Various substituted hydroxyethyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural complexity and the presence of bioactive moieties. It could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its interactions with biological targets could lead to the development of new therapeutic agents.

Industry

In the materials science field, this compound could be used in the design of novel materials with specific properties, such as conductivity or catalytic activity. Its unique structure may also make it suitable for use in sensors or as a precursor for advanced polymers.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and methylsulfonyl groups could play a role in binding to active sites or influencing the compound’s overall bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide: Lacks the furan-3-yl group, potentially altering its reactivity and biological activity.

    N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide: Lacks the methylsulfonyl group, which may affect its solubility and interaction with biological targets.

    N-(2-(furan-2-yl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide:

Uniqueness

The presence of both furan rings, the hydroxyethyl group, and the methylsulfonyl group in N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide makes it unique. This combination of functional groups provides a versatile platform for chemical modifications and potential biological interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O7S/c1-26(22,23)18-6-5-17(14(18)20)13(19)16-10-15(21,11-4-8-24-9-11)12-3-2-7-25-12/h2-4,7-9,21H,5-6,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLPFLFEYVCFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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